molecular formula C6H6N3O4- B10921519 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate

1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate

Cat. No.: B10921519
M. Wt: 184.13 g/mol
InChI Key: MCTUAJONAXPWLC-UHFFFAOYSA-M
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Description

1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-dimethylpyrazole with nitric acid to introduce the nitro group, followed by esterification to form the carboxylate ester . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required quality standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amino derivatives, substituted pyrazoles, and various ester derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylate group may facilitate binding to enzymes or receptors, modulating their activity and influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethylpyrazole: Lacks the nitro and carboxylate groups, resulting in different reactivity and applications.

    4-nitro-1H-pyrazole-5-carboxylate:

Uniqueness

1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate is unique due to the presence of both nitro and carboxylate groups, which confer distinct reactivity and a wide range of applications. Its structural features make it a valuable compound for various scientific and industrial purposes .

Properties

Molecular Formula

C6H6N3O4-

Molecular Weight

184.13 g/mol

IUPAC Name

2,5-dimethyl-4-nitropyrazole-3-carboxylate

InChI

InChI=1S/C6H7N3O4/c1-3-4(9(12)13)5(6(10)11)8(2)7-3/h1-2H3,(H,10,11)/p-1

InChI Key

MCTUAJONAXPWLC-UHFFFAOYSA-M

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])C(=O)[O-])C

Origin of Product

United States

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